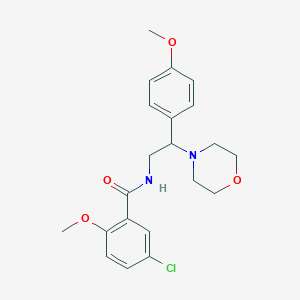

5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Description

5-Chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a benzamide derivative characterized by a chloro-methoxy-substituted aromatic ring and a morpholinoethylamine side chain. Its structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in cardiovascular and inflammatory diseases. The morpholino group enhances solubility and bioavailability, while the chloro-methoxy substituents influence electronic and steric interactions with biological targets .

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4/c1-26-17-6-3-15(4-7-17)19(24-9-11-28-12-10-24)14-23-21(25)18-13-16(22)5-8-20(18)27-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPVMRPFJYZPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available data regarding its biological activity, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H22ClN2O3

- IUPAC Name : 5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

This compound features a chloro group, a methoxy group, and a morpholinoethyl substituent, which are critical for its biological interactions.

The biological activity of 5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is primarily attributed to its ability to interact with specific enzyme targets. The sulfonamide moiety allows for hydrogen bonding with the active sites of enzymes, potentially inhibiting their function. This inhibition can lead to various downstream effects depending on the targeted enzyme.

Antiviral Properties

Research indicates that derivatives of benzamides, including this compound, exhibit antiviral activity. In particular, studies have shown that certain benzamide derivatives can inhibit the replication of viruses such as Hepatitis B Virus (HBV). For instance, compounds structurally similar to 5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide have been evaluated for their ability to increase intracellular levels of APOBEC3G (A3G), an important factor in inhibiting HBV replication .

Anticancer Activity

Several studies have investigated the anticancer potential of benzamide derivatives. A notable study synthesized a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives and evaluated their anti-proliferative activity against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Case Studies and Research Findings

- Antiviral Efficacy Against HBV :

| Compound | IC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| IMB-0523 (similar derivative) | 1.99 | 58 |

| Lamivudine | 7.37 | Not applicable |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Comparable Benzamide Derivatives

Key Observations :

- Morpholino vs. Sulfonamide Groups: The morpholinoethyl group in the target compound improves solubility and membrane permeability compared to sulfonamide-containing analogs like 16673-34-0, which may enhance tissue penetration .

- Thiophene vs. Morpholino: G509-0028 incorporates a thiophene ring, which is absent in the target compound. Thiophene-containing analogs often exhibit enhanced anticoagulant activity (e.g., ’s compound 9), but the morpholino group may shift activity toward anti-inflammatory or cardiovascular effects .

- Electronic Effects : The chloro-methoxy substituent in the target compound stabilizes the aromatic ring via electron-withdrawing (Cl) and electron-donating (OCH₃) effects, similar to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide .

Critical Analysis :

- The target compound’s synthesis () involves late-stage sulfonyl chloride formation, a method shared with 4a-4t derivatives . However, the morpholinoethylamine coupling step may introduce steric challenges, reducing yields compared to simpler amines.

- Derivatives like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () use DCC/HOBt-mediated coupling, which is efficient but less scalable than the target compound’s route .

Pharmacological Activity Comparison

Key Findings :

- Anticoagulant Activity : The target compound lacks the thiophene-carboxamide linker critical for prolonging aPTT in compounds 5, 8, and 9 (), suggesting divergent therapeutic applications .

- NLRP3 Inflammasome Inhibition: Both the target compound and 16673-34-0 may target NLRP3, but the morpholinoethyl group could improve blood-brain barrier penetration compared to the sulfamoylphenethyl group in 16673-34-0 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling a carboxylic acid derivative (e.g., 2-methoxy-4-methylbenzoic acid) with a substituted aniline or amine using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). For morpholinoethyl derivatives, stepwise reactions may include:

Amide bond formation : React the carboxylic acid with 4-methoxyphenylethylamine in the presence of DCC/HOBt at low temperatures (-50°C) to minimize side reactions .

Morpholine incorporation : Introduce morpholine via nucleophilic substitution or reductive amination under controlled pH and solvent conditions (e.g., THF/water mixtures) .

- Key Parameters : Temperature (-50°C for coupling), solvent polarity (DCM or THF), and reagent stoichiometry (1:1.2 molar ratio of acid to amine) are critical for yields >85% .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- ¹H-NMR : Identify methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and morpholine ring protons (δ 3.5–3.7 ppm) .

- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can fluorescence properties of this benzamide derivative be optimized for bioimaging applications?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance quantum yield. Avoid protic solvents like methanol, which quench fluorescence .

- pH Optimization : Maximum fluorescence intensity occurs at pH 5.0 due to protonation/deprotonation equilibria of the amide and morpholine groups .

- Temperature Control : Maintain 25°C during measurements; higher temperatures (>40°C) reduce intensity by 30% due to thermal quenching .

- Binding Studies : Calculate binding constants (e.g., with metal ions like Pb²⁺) using Stern-Volmer plots (LOD: 0.269 mg/L, LOQ: 0.898 mg/L) .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency .

- SAR Analysis : Compare substituent effects (e.g., chloro vs. methoxy positions) using analogues like 5-chloro-2-fluoro-N-(2-hydroxyphenyl)benzamide to isolate bioactive moieties .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases, correlating binding scores with experimental IC₅₀ values .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) to reduce hepatic clearance. Morpholine rings may enhance stability via reduced oxidative metabolism .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy) to prioritize synthetically feasible candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.